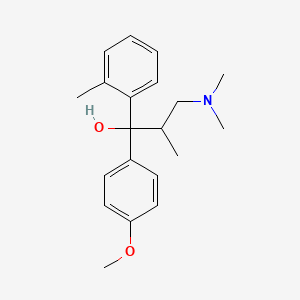
alpha-(2-(Dimethylamino)-1-methylethyl)-4'-methoxy-2-methyl-benzhydrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxy group, and a benzhydrol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4’-methoxy-2-methyl-benzhydrol with 2-(dimethylamino)-1-methylethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biological pathways and processes, making the compound useful in different research contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol: shares similarities with other compounds such as:
Uniqueness
The uniqueness of alpha-(2-(Dimethylamino)-1-methylethyl)-4’-methoxy-2-methyl-benzhydrol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
4150-87-2 |
|---|---|
Molekularformel |
C20H27NO2 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C20H27NO2/c1-15-8-6-7-9-19(15)20(22,16(2)14-21(3)4)17-10-12-18(23-5)13-11-17/h6-13,16,22H,14H2,1-5H3 |
InChI-Schlüssel |
XRTXNXNZOIVSSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)OC)(C(C)CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide](/img/structure/B14152791.png)
![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-Methyl-3,3-bis(methylsulfanyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14152829.png)
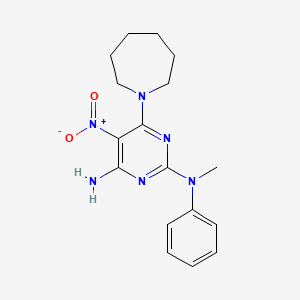

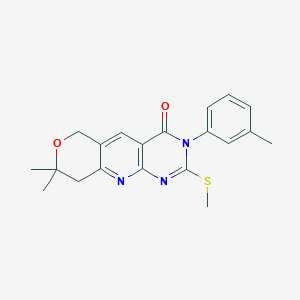
![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)

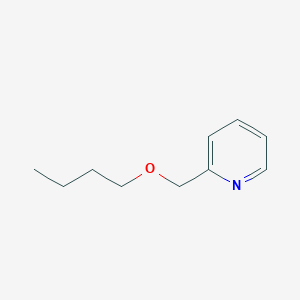

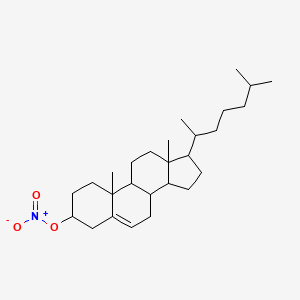

![1a,8,9,9a-Tetrahydro[1]benzoxireno[3,2-f]quinoline-8,9-diyl diacetate](/img/structure/B14152866.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14152869.png)
